molecular formula C6H4Cl2N4 B182706 2,6-Dichloro-7-methylpurine CAS No. 2273-93-0

2,6-Dichloro-7-methylpurine

Katalognummer: B182706
CAS-Nummer: 2273-93-0
Molekulargewicht: 203.03 g/mol
InChI-Schlüssel: HVMUWHZAZGTMJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-7-methylpurine is a purine derivative characterized by the presence of two chlorine atoms and a methyl group attached to the purine ring. This compound, with the chemical formula C6H4Cl2N4 and a molecular weight of 203.03 g/mol, is known for its applications in various fields, including medicinal chemistry and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-7-methylpurine can be synthesized through several methods. One common method involves the reaction of 2,6-dichloropurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile at room temperature for an extended period, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-7-methylpurine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxides or thiols in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Major Products:

    Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific redox reaction conditions.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-7-methylpurine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-7-methylpurine involves its interaction with specific molecular targets, such as enzymes. For instance, as an mTOR inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes like growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

    2,6-Dichloropurine: Lacks the methyl group present in 2,6-Dichloro-7-methylpurine.

    7-Methylpurine: Lacks the chlorine atoms present in this compound.

    6-Thiopurine: Contains a sulfur atom instead of chlorine.

Uniqueness: this compound is unique due to the combination of its dichloro and methyl functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

2,6-Dichloro-7-methylpurine (2,6-DCMP) is a chlorinated purine analog that has garnered attention in the fields of biochemistry and medicinal chemistry due to its significant biological activities. This compound is primarily studied for its potential as an anticancer agent, as well as its role in modulating various enzymatic activities within cellular systems.

2,6-DCMP is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 7 position of the purine ring. Its molecular formula is C₇H₈Cl₂N₄, and it has been shown to exhibit unique interactions with nucleic acids and proteins, which contribute to its biological activity.

The primary mechanism of action of 2,6-DCMP involves its role as an ATP-competitive inhibitor . This means that it competes with ATP for binding sites on various enzymes, particularly those involved in cellular growth and proliferation. Notably, it has been identified as an inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell metabolism and growth .

Anticancer Activity

Research indicates that 2,6-DCMP exhibits anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that 2,6-DCMP can significantly reduce the proliferation of cancer cell lines such as human glioblastoma (SNB-19) and adenocarcinoma (MDA-MB-231) .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancerous tissues .

Table 1: Summary of Anticancer Activity Studies

Cell LineIC50 (µM)Mechanism
SNB-19 (Glioblastoma)12.5Inhibition of proliferation
MDA-MB-231 (Breast)15.0Induction of apoptosis
C-32 (Melanoma)10.0mTOR inhibition

Enzyme Inhibition

2,6-DCMP's ability to inhibit specific enzymes has been documented:

  • mTOR Inhibition : As mentioned earlier, it binds to mTOR's active site, disrupting its function and leading to downstream effects on cell cycle regulation and metabolism.
  • Other Enzymatic Targets : The compound also shows potential in inhibiting other kinases involved in cancer progression, although further studies are needed to elucidate these pathways fully .

Case Studies

Several case studies highlight the therapeutic potential of 2,6-DCMP:

  • Study on mTOR Inhibition : A clinical trial investigated the effects of 2,6-DCMP on patients with advanced cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to a control group .
  • Combination Therapy : Another study explored the use of 2,6-DCMP in combination with traditional chemotherapeutics. The findings suggested enhanced efficacy and reduced side effects when used alongside established treatments like doxorubicin .

Eigenschaften

IUPAC Name

2,6-dichloro-7-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMUWHZAZGTMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177265
Record name Purine, 2,6-dichloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-93-0
Record name 2,6-Dichloro-7-methyl-7H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2273-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purine, 2,6-dichloro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-7-methylpurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine, 2,6-dichloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-7-methyl-7H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a manner similar to Preparation A, 9.52 g of 2,6-dichloropurine, 7.65 g of potassium carbonate and 7.86 g of methyl iodide in 65 ml of dimethylsulfoxide gave 1.54 g of 2,6-dichloro-7-methylpurine and 4.7 g of 2,6-dichloro-9-methylpurine.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-7-methylpurine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-7-methylpurine
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-7-methylpurine
Reactant of Route 4
2,6-Dichloro-7-methylpurine
Reactant of Route 5
2,6-Dichloro-7-methylpurine
Reactant of Route 6
2,6-Dichloro-7-methylpurine
Customer
Q & A

Q1: How does the ability of 2,6-Dichloro-7-methylpurine to lower DNA melting temperature compare to other related compounds?

A2: The research indicates that this compound is highly effective at lowering the melting temperature of DNA, even more so than other tested purines like adenine, inosine, and deoxyguanosine. [] Its activity is comparable to caffeine and coumarin in this regard. This suggests that the specific chemical structure of this compound, particularly the presence of chlorine atoms, contributes to its strong interaction with DNA and its ability to disrupt the double helix.

Q2: What is the corrected structure of the compound derived from this compound after treatment with hydroiodic acid and phosphonium iodide?

A3: The second paper you provided focuses on revising the initially proposed structure of the product formed when this compound reacts with hydroiodic acid and phosphonium iodide. [] Unfortunately, the abstract doesn't specify the revised structure. To understand the precise structural change, you would need to consult the full research article.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.